Prionoid C
Overview
Description
Prionoid C is a term used to describe a class of proteins that exhibit prion-like behavior. These proteins can undergo conformational changes and propagate their altered state to other proteins, similar to prions. This compound is particularly significant in the study of neurodegenerative diseases, as it shares characteristics with proteins involved in conditions such as Alzheimer’s disease, Parkinson’s disease, and amyotrophic lateral sclerosis .
Mechanism of Action
Target of Action
The primary target of Prionoid C is the cellular prion protein (PrPC) . PrPC is a normal cellular protein that can be converted into a pathogenic, misfolded isoform . This conversion is a key event in the pathogenesis of prion diseases .
Mode of Action
This compound, similar to the scrapie prion protein (PrPSc), acts as an infectious template that recruits and converts normal cellular PrPC into its pathogenic, misfolded isoform . This process is known as prion replication and propagation . The conversion involves a conformational transition where the α-helices of PrPC transform into β-sheets to form pathological PrPSc .
Biochemical Pathways
The biochemical pathway affected by this compound involves the conversion of PrPC into PrPSc, which is a key event in the pathogenesis of prion diseases . This conversion disrupts the normal function of PrPC and leads to the accumulation of PrPSc, which can have neurotoxic effects .
Pharmacokinetics
It is known that the propagation of prpSc, and thus the action of this compound, can be influenced by various factors such as the concentration of PrPC and the presence of other interacting molecules .
Result of Action
The result of this compound’s action is the accumulation of pathogenic, misfolded PrPSc in the brain . This accumulation can lead to neurodegenerative disorders, characterized by neuronal loss, vacuolation, and activation of astrocytes and microglia .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other disease-associated proteins, such as amyloid β (Aβ), tau, and α-synuclein, can affect the prion-like spread of PrPSc . Additionally, the host genome, which encodes PrP, can also influence the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Prionoid C involves the expression and purification of the protein from recombinant sources. Typically, the gene encoding this compound is cloned into an expression vector and introduced into a suitable host organism, such as Escherichia coli. The host cells are then cultured under conditions that induce the expression of the protein. After expression, the protein is purified using techniques such as affinity chromatography and size-exclusion chromatography .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Bioreactors are used to culture the host organisms, and downstream processing techniques are optimized for high yield and purity. The use of automated systems and high-throughput methods ensures consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: Prionoid C primarily undergoes conformational changes rather than traditional chemical reactions. These changes include the conversion from a normal cellular form to a misfolded, pathogenic form. This process is often referred to as protein misfolding or aggregation .
Common Reagents and Conditions: The conformational changes in this compound can be induced by various factors, including changes in pH, temperature, and the presence of specific cofactors or chaperone proteins. In vitro studies often use denaturants such as urea or guanidine hydrochloride to induce misfolding .
Major Products Formed: The major product formed from the misfolding of this compound is an aggregated, β-sheet-rich structure. These aggregates can form amyloid fibrils, which are associated with neurodegenerative diseases .
Scientific Research Applications
Prionoid C has numerous applications in scientific research:
Chemistry: Studying the conformational changes and aggregation properties of this compound helps in understanding the fundamental principles of protein folding and misfolding
Biology: this compound serves as a model for investigating the mechanisms of protein aggregation and its role in cellular processes
Medicine: Research on this compound contributes to the development of therapeutic strategies for neurodegenerative diseases by targeting the misfolding and aggregation pathways
Industry: this compound is used in the development of diagnostic tools and assays for detecting protein misfolding and aggregation
Comparison with Similar Compounds
Prionoid C shares similarities with other prion-like proteins involved in neurodegenerative diseases, such as:
Amyloid β (Aβ): Involved in Alzheimer’s disease, forms amyloid plaques
Tau: Associated with Alzheimer’s disease, forms neurofibrillary tangles
α-Synuclein: Linked to Parkinson’s disease, forms Lewy bodies
TAR DNA-binding protein of 43 kDa (TDP-43): Implicated in amyotrophic lateral sclerosis
This compound is unique in its ability to propagate its misfolded state without the need for nucleic acids, distinguishing it from other protein misfolding disorders .
Properties
IUPAC Name |
(3Z)-3-(1-hydroxy-2-methylpropylidene)-6-methyl-11-propan-2-yl-2-oxatricyclo[7.3.1.05,13]trideca-1(13),4,6,8,10-pentaen-12-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-10(2)14-8-13-7-6-12(5)15-9-16(18(21)11(3)4)23-20(17(13)15)19(14)22/h6-11,21H,1-5H3/b18-16- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCYKWVCBJEWAS-VLGSPTGOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C2C=C(C(=O)C3=C2C1=CC(=C(C(C)C)O)O3)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C2C=C(C(=O)C3=C2C1=C/C(=C(\C(C)C)/O)/O3)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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